Tozadenant (4-hydroxy-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)-4-methylpiperidine-1-carboxamide) [, , , , ] is a highly selective antagonist of the adenosine A2A receptor (A2AR) [, , , , , , , ], a key target in neurological research, particularly in the context of Parkinson's disease (PD) [, , , , , , , , , , , , , , , , , , ]. It serves as a valuable tool for investigating the role of A2AR in both healthy and diseased states. Its high selectivity for A2AR makes it particularly useful for dissecting the specific contribution of this receptor subtype in complex biological processes.
Tozadenant was developed by Acorda Therapeutics and is classified as a small molecule drug. It belongs to the category of adenosine receptor antagonists, specifically targeting the A2A subtype. The compound has been explored in clinical settings for its efficacy in alleviating motor symptoms associated with Parkinson's disease and other movement disorders .
A notable method for synthesizing radiolabeled tozadenant involves using carbon-11 for positron emission tomography (PET) studies. This process has been refined to achieve radiochemical yields of approximately 18% with high purity levels, facilitating its use in preclinical imaging studies .
Tozadenant's molecular structure can be described as follows:
The compound features a complex arrangement that includes a piperidine ring and a morpholine moiety, contributing to its binding affinity for the adenosine A2A receptor. Structural data indicate that it possesses specific functional groups that enhance its pharmacological activity .
Tozadenant undergoes various chemical reactions during synthesis, including:
These reactions are sensitive to conditions such as temperature and solvent choice, impacting yield and purity. For instance, using different solvents like dimethyl sulfoxide or dimethylformamide can significantly alter the outcomes of these reactions .
Tozadenant acts primarily as an antagonist at the adenosine A2A receptor, which is implicated in the regulation of neurotransmitter release in the brain. By blocking this receptor, tozadenant modulates dopaminergic signaling pathways that are often disrupted in Parkinson's disease.
Research indicates that tozadenant exhibits high selectivity for the A2A receptor over other adenosine receptors (A1), making it a promising candidate for targeted therapies with potentially fewer side effects . Its mechanism involves competitive inhibition, altering downstream signaling pathways that affect motor control and cognitive function.
Tozadenant exhibits several noteworthy physical and chemical properties:
These properties are critical for determining the drug's pharmacokinetics and bioavailability in clinical settings .
Tozadenant is primarily investigated for its therapeutic potential in treating Parkinson's disease by alleviating motor symptoms through adenosine receptor modulation. Additionally, it serves as a radiotracer in PET imaging studies aimed at visualizing adenosine receptor distribution in the brain.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3